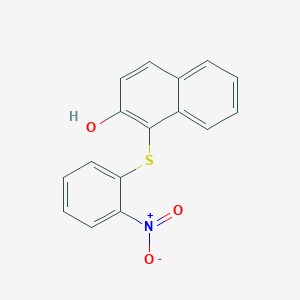![molecular formula C25H24N4O2 B373342 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile CAS No. 380634-42-4](/img/structure/B373342.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a benzimidazole ring, a pyrrolopyridine ring, and a nitrile group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through cyclization reactions or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the benzimidazole ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitrile group could increase the compound’s polarity, and the aromatic rings could contribute to its stability .科学的研究の応用
Catalysis in Organic Synthesis
NSC666282 has potential applications in the field of organic synthesis as a catalyst. Its structure, which includes a pyrrolopyridobenzimidazole core, may facilitate the Michael addition of N-heterocycles to chalcones . This type of catalysis is crucial for creating bioactive compounds with high atom efficiency and could be a sustainable alternative in organic synthesis.
Development of Bioactive Compounds
The compound’s ability to bind through hydrogen bonding due to its nitrogen-containing heteroarene units makes it a candidate for the development of new bioactive compounds . These compounds are often sought after for their potential therapeutic applications, including as fungicides, bactericides, and herbicides .
Pharmacological Research
Given its structural similarity to compounds that exhibit a variety of biological effects, NSC666282 could be used in pharmacological research to explore new treatments. Its molecular framework allows for the potential binding with target molecules, which is a desirable feature in drug design .
Material Science
In material science, NSC666282 could be explored for the development of novel materials with specific optical or electronic properties. The compound’s aromatic ether components may contribute to unique interactions at the molecular level, which can be harnessed in material fabrication .
Chemical Education and Research Tools
NSC666282 can serve as a model compound in chemical education to demonstrate various synthetic pathways and reactions. It can also be used in research tools designed to simulate and predict chemical reactions, aiding in the understanding of complex organic transformations .
Green Chemistry
The synthesis of NSC666282 involves green chemistry principles, such as the use of less hazardous substances and the design of energy-efficient processes . This aligns with the growing need for environmentally friendly practices in chemical research and industrial applications.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-16-18-11-13-28(12-10-17-8-9-22(30-2)23(14-17)31-3)25(18)29-21-7-5-4-6-20(21)27-24(29)19(16)15-26/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTROTCJGIVMQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CCC5=CC(=C(C=C5)OC)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-1-(4-methylphenyl)-4-oxo-3-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373260.png)
![3-oxo-2-phenyl-3H-benzo[f]chromen-1-yl 4-methylbenzenesulfonate](/img/structure/B373262.png)
![3-Hydroxy-2-[(2,4,5-trichlorophenyl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B373263.png)
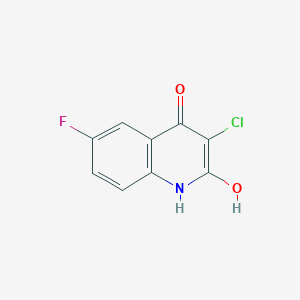

![1-Methyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]-2-oxo-1,2-dihydro-4-quinolinyl acetate](/img/structure/B373269.png)
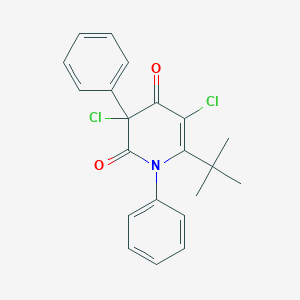
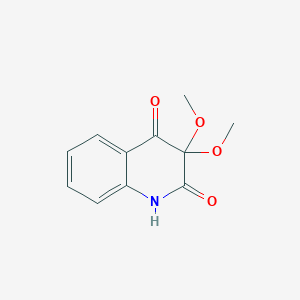
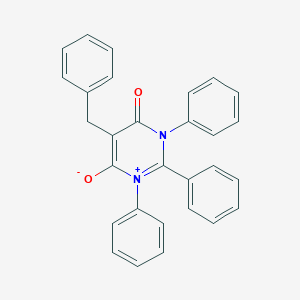
![1-methyl-4-(4H-1,2,4-triazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-2(1H)-quinolinone](/img/structure/B373279.png)
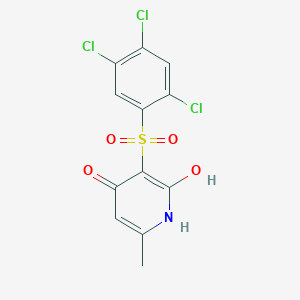

![1-(4-Chlorophenyl)-4-methyl-6,8-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B373285.png)
